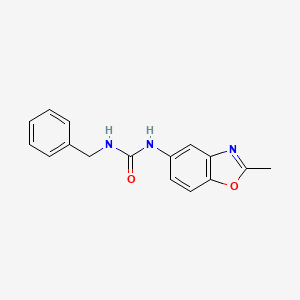
N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea, also known as BMBU, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. BMBU belongs to the class of urea derivatives, which has been reported to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral effects.
作用機序
The mechanism of action of N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea is not fully understood. However, it has been suggested that N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea exerts its biological effects by modulating various signaling pathways. N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses. N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been reported to exhibit various biochemical and physiological effects. N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in LPS-stimulated macrophages. N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has also been reported to induce apoptosis in cancer cells by activating the caspase signaling pathway. Furthermore, N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been shown to improve glucose tolerance and insulin sensitivity in high-fat diet-induced obese mice.
実験室実験の利点と制限
N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous-based assays. N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea also has low bioavailability, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for the research on N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea. One potential direction is to investigate the therapeutic potential of N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea in various disease models such as inflammatory bowel disease, rheumatoid arthritis, and cancer. Another direction is to explore the mechanism of action of N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea in more detail and identify its molecular targets. Furthermore, the development of N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea derivatives with improved solubility and bioavailability could enhance its efficacy in vivo.
合成法
The synthesis of N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea involves the reaction of benzyl isocyanate with 2-methyl-1,3-benzoxazole-5-amine in the presence of a suitable solvent and catalyst. The reaction yields N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea as a white crystalline solid with a melting point of 200-202°C. The purity of N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral effects. N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has also been reported to inhibit the growth of various cancer cell lines such as A549, MCF-7, and HepG2. Furthermore, N-benzyl-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been shown to have anti-viral activity against influenza A virus and herpes simplex virus type 1.
特性
IUPAC Name |
1-benzyl-3-(2-methyl-1,3-benzoxazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-18-14-9-13(7-8-15(14)21-11)19-16(20)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNRNWPXEQYZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-methyl-benzooxazol-5-yl)-urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)

![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)
![4-[2-(1-naphthyl)ethanethioyl]morpholine](/img/structure/B5703687.png)
![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)
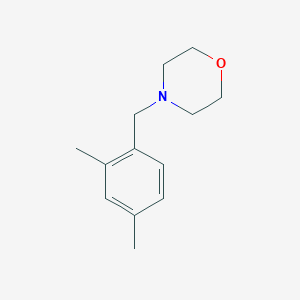
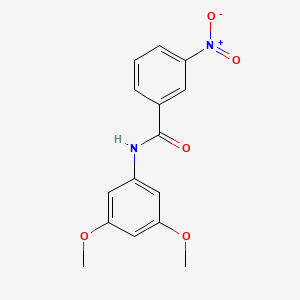
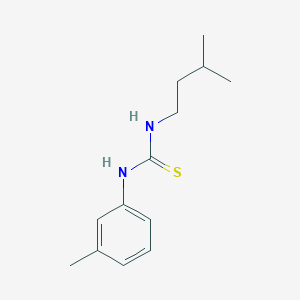
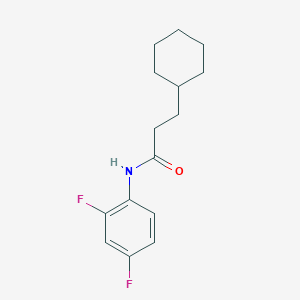
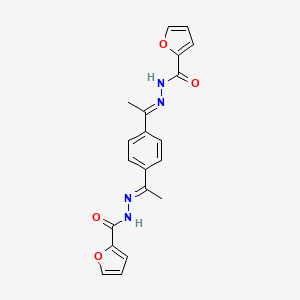


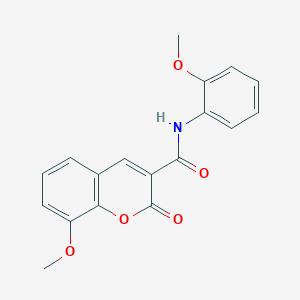
![dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate](/img/structure/B5703765.png)